3-tert-Butoxy-1-iodooctane
Description
3-tert-Butoxy-1-iodooctane is an organoiodine compound characterized by an octane backbone with a tert-butoxy group (-OC(CH₃)₃) at the third carbon and an iodine atom at the terminal position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution (SN2) reactions or as a precursor in cross-coupling reactions. The tert-butoxy group’s bulkiness introduces significant steric hindrance, which influences reaction kinetics and regioselectivity, while the iodine atom serves as a superior leaving group compared to bromine or chlorine analogs.
Properties
CAS No. |
52477-98-2 |
|---|---|
Molecular Formula |
C12H25IO |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
1-iodo-3-[(2-methylpropan-2-yl)oxy]octane |
InChI |
InChI=1S/C12H25IO/c1-5-6-7-8-11(9-10-13)14-12(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
RTGSMQWQIAWTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCI)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Iodooctane
- Structure : Lacks the tert-butoxy group at position 3.
- Reactivity : Exhibits faster SN2 reaction rates due to reduced steric hindrance. For example, in nucleophilic substitutions with hydroxide ions, 1-iodooctane reacts ~10× faster than its tert-butoxy-substituted analog.
- Applications : Primarily used in alkylation reactions where steric effects are minimal.
3-Methoxy-1-iodooctane
- Structure : Methoxy (-OCH₃) replaces tert-butoxy at position 3.
- Reactivity: The smaller methoxy group reduces steric hindrance compared to tert-butoxy, leading to intermediate reaction rates.
- Thermal Stability : Lower thermal stability than this compound due to reduced steric protection of the ether oxygen.
3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (Referenced from )
- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.
- Key Differences :
- The cyclobutane ring introduces strain, enhancing reactivity in ring-opening reactions, unlike the linear octane chain in this compound.
- The carboxylic acid group enables participation in condensation or esterification reactions, absent in the iodooctane derivative.
- Applications : Widely used in pharmaceutical synthesis (e.g., prodrugs) and material science due to its bifunctional reactivity .
Comparative Data Table
Steric and Electronic Effects
- Steric Hindrance : The tert-butoxy group in this compound creates a bulky environment, slowing SN2 reactions compared to 1-iodooctane. This property is exploited in stereoselective syntheses where backside attack is disfavored.
- Electronic Influence: The tert-butoxy group’s electron-donating nature slightly stabilizes adjacent carbocations, though this effect is less pronounced than in methoxy-substituted analogs.
- Thermal Stability : Enhanced stability compared to smaller ethers (e.g., methoxy) due to steric shielding of the oxygen atom, reducing susceptibility to oxidation.
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